![molecular formula C14H20O2 B5156539 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone](/img/structure/B5156539.png)
5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone
Overview
Description
5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone (DMHP) is a synthetic compound that has been widely used in scientific research. It is a ketone derivative of the hallucinogenic drug phencyclidine (PCP) and has been found to have similar effects on the central nervous system. DMHP is a potent psychoactive compound that has been used to study the mechanisms of action of hallucinogenic drugs and their effects on the brain.
Scientific Research Applications
Electrochemical Behavior Study
A research by Bautista-Martínez, González, and Aguilar-martínez (2004) explored the electrochemical behavior of quinones containing α-hydroxy groups, comparing them with methylated derivatives. This study helps in understanding the electrochemical properties and reduction mechanisms of compounds similar to 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone, providing insights into their potential applications in electrochemical systems (Bautista-Martínez, González, & Aguilar-martínez, 2004).
Biocatalysis in Chemical Synthesis
Muschallik et al. (2020) discussed the use of Bacillus clausii DSM 8716T for the synthesis of α-hydroxy ketones and vicinal diols, important building blocks in fine chemical synthesis. This biocatalytic process, involving compounds structurally related to 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone, demonstrates its potential application in the synthesis of complex organic molecules (Muschallik et al., 2020).
Photochemical Reactions
Yoshioka, Suzuki, and Oka (1984) investigated the photochemical reactions of phenyl-substituted 1,3-diketones, which are structurally similar to 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone. Their research sheds light on the potential use of such compounds in photochemical processes, possibly contributing to the development of novel photoreactive materials or photochemical synthesis methods (Yoshioka, Suzuki, & Oka, 1984).
Catalysis Research
Wang, Sui, Huang, and Jiang (2006) demonstrated the use of a wool-supported palladium catalyst in the hydration of olefins to produce compounds like 5-hydroxy-2-hexanone. This research indicates the potential application of 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone in catalysis, particularly in hydration reactions and the development of environmentally friendly catalysts (Wang, Sui, Huang, & Jiang, 2006).
Synthesis of Stereoisomers
Wolfe, Zhang, Johnston, and Kim (1994) explored the synthesis of stereoisomers of a novel antibacterial agent, involving steps similar to those that might be used in synthesizing derivatives of 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone. This study underlines the compound's relevance in synthesizing stereoisomers, which can be critical in the development of pharmaceutical agents with specific biological activities (Wolfe, Zhang, Johnston, & Kim, 1994).
properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)12(15)10-14(4,16)11-8-6-5-7-9-11/h5-9,16H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVVTTZERBQOJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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